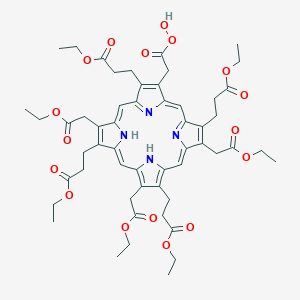

(3R,5R)-3-(Boc-amino)-5-methylpiperidine

カタログ番号 B151575

CAS番号:

1227919-32-5

分子量: 214.3 g/mol

InChIキー: CNALVHVMBXLLIY-RKDXNWHRSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

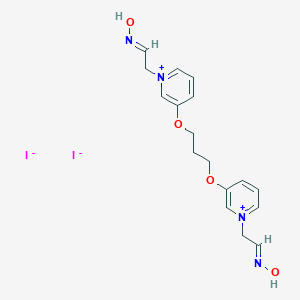

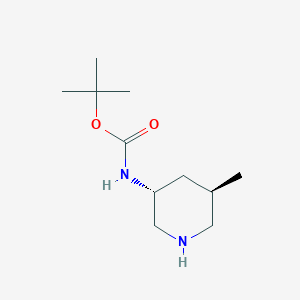

The compound “(3R,5R)-3-(Boc-amino)-5-methylpiperidine” likely belongs to a class of organic compounds known as piperidines. Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of “(3R,5R)-3-(Boc-amino)-5-methylpiperidine” would be expected to contain a six-membered piperidine ring, with a Boc-protected amino group and a methyl group attached at the 3rd and 5th positions, respectively .科学的研究の応用

- Application : BOC protection is a common method used in organic synthesis to protect amines. The BOC group can be added to amines to prevent them from reacting during certain steps of a synthesis .

- Method : The BOC group can be added to amines in a catalyst and solvent-free media under mild reaction conditions . This method does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

- Results : The BOC protection of amines is almost quantitative, meaning it is highly efficient and results in very little waste .

- Application : Dual protection of amino functions involving Boc is used in the synthesis of multifunctional targets . This method is particularly useful when there is a need to protect an amino function during a synthetic project .

- Method : The Boc group can be added to amines to protect them during the synthesis of complex molecules . This method allows for the protection of two amino groups on the same nitrogen .

- Results : The use of Boc for dual protection of amines can facilitate the cleavage due to mutual interaction between two protecting groups on the same nitrogen .

Chemoselective BOC Protection of Amines

Dual Protection of Amino Functions

- Application : There is increasing interest in more eco-friendly practical approaches for pharmaceutical and fine chemical syntheses . The nitrogen-containing carbamate or BOC amine compounds are frequently found in pharmaceutical and biologically active molecules in organic synthesis .

- Method : One of the more significant routes to protection involves the use of BOC anhydride, which has been studied over various catalytic and solvent systems . This method does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

- Results : The BOC protection of amines is almost quantitative, meaning it is highly efficient and results in very little waste .

- Application : Protecting groups play a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent . Primary amines are unique because they can accommodate two such groups .

- Method : This review highlights various aspects related to the synthesis, properties and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- Results : The use of Boc for dual protection of amines can facilitate the cleavage due to mutual interaction between two protecting groups on the same nitrogen .

Green Chemistry/Sustainable Technology

Synthesis of Multifunctional Targets

特性

IUPAC Name |

tert-butyl N-[(3R,5R)-5-methylpiperidin-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNALVHVMBXLLIY-RKDXNWHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CNC1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](CNC1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,5R)-3-(Boc-amino)-5-methylpiperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

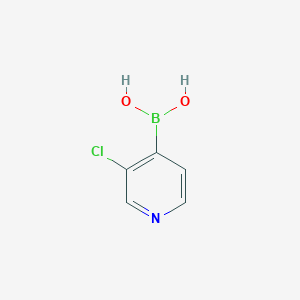

3-Chloro-4-pyridineboronic acid

458532-98-4

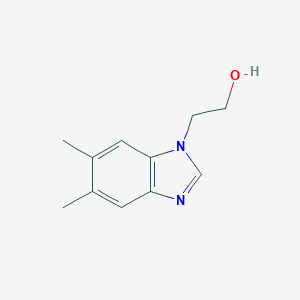

1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole

134295-89-9

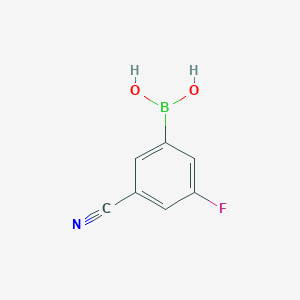

3-Cyano-5-Fluorophenylboronic Acid

304858-67-1